1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide
Overview
Description
1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H16N4O2 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Prokinetic Agents : Research on Cinitapride and its related derivatives focuses on the synthesis of benzimidazole derivatives from the condensation of diamines with carboxylic acids, aiming to explore their anti-ulcerative activity. This involves the study of benzimidazole moiety, a common pharmacophore in proton pump inhibitors, to assess its impact on activity when incorporated into Cinitapride's skeleton. Various new benzimidazole derivatives were prepared and studied for their anti-ulcer activity, highlighting the potential therapeutic applications of these compounds in treating ulcerative conditions (Srinivasulu et al., 2005).
Chemical Synthesis and Reactions
- Aminocarbonylation : The use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions showcases the chemical versatility of piperidine derivatives. This process, applied to various iodobenzenes and iodoalkenes, emphasizes the utility of such compounds in synthesizing carboxamides and demonstrates their chemoselectivity and yield efficiency under different conditions (Takács et al., 2014).
Biological Activity and Drug Development
- Anticancer and Anti-angiogenic Activities : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds demonstrated significant in vivo efficacy in blocking blood vessel formation and exhibited potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, suggesting their role in cancer therapy development (Kambappa et al., 2017).
Pharmacological Applications
- CGRP Receptor Antagonists : Research on CGRP receptor inhibitors illustrates the application of piperidine derivatives in addressing conditions like migraine. The development of a convergent, stereoselective synthesis for potent CGRP receptor antagonists highlights the role of such compounds in medicinal chemistry and drug development, emphasizing their potential in treating related disorders (Cann et al., 2012).
Properties
IUPAC Name |
1-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-7(11-14)5-12-3-1-6(2-4-12)8(10)13/h6,14H,1-5H2,(H2,9,11)(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAPAAXQIJIKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.